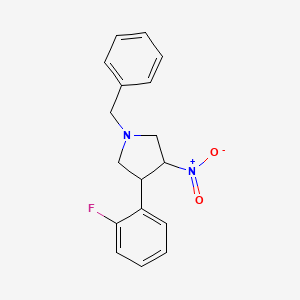

1-乙基-3-(3-甲基苯基)哌嗪

描述

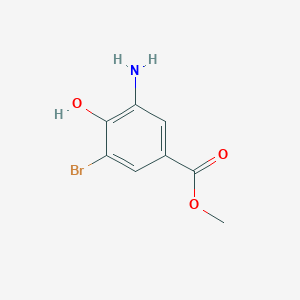

1-Ethyl-3-(3-methylphenyl)piperazine is a derivative of piperazine . Piperazine is a heterocyclic diamine used as a versatile building block and intermediate in organic synthesis . The 1-Methyl-3-phenylpiperazine derivative is used as reference materials for forensic laboratories . It affects the central and the autonomic nervous systems, the blood pressure, and smooth muscle .

Synthesis Analysis

The synthesis of piperazine derivatives involves various methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives include the ring formation reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU .科学研究应用

杀虫剂应用

研究表明,哌嗪衍生物作为新型杀虫剂具有潜力。例如,一项研究重点关注了基于血清素配体 1-[(4-氨基苯基)乙基]-4-[3-(三氟甲基)苯基]哌嗪 (PAPP) 的新型杀虫剂的设计和合成,该配体对寄生线虫的血清素受体表现出高亲和力。此项研究导致了创建对粘虫具有生长抑制和杀幼虫活性的化合物,强调了哌嗪支架在开发杀虫剂中的效用 (Cai 等,2010)。

抗菌应用

哌嗪衍生物在抗菌应用中也显示出前景。合成了一系列包含哌嗪单元的喹诺酮酰胺衍生物,并对金黄色葡萄球菌、枯草芽孢杆菌、大肠杆菌、铜绿假单胞菌等菌株表现出抗菌活性,并对白色念珠菌表现出抗真菌活性 (Patel、Patel 和 Chauhan,2007)。另一项研究合成了具有显着抗菌和抗真菌活性的哌嗪衍生物,突出了此类化合物在解决微生物耐药性方面的潜力 (Rajkumar、Kamaraj 和 Krishnasamy,2014)。

神经药理学应用

哌嗪衍生物的神经药理学潜力已被探索,特别是在多巴胺转运体配体的背景下,这可能对治疗可卡因滥用等疾病具有影响。一项研究开发了含有哌嗪手性羟基衍生物的长效多巴胺转运体配体,显示出显着的对映选择性和结合亲和力,表明它们在开发治疗药物滥用的疗法中的效用 (Hsin 等,2002)。

抗肿瘤和抗癌应用

哌嗪衍生物已被评估其抗肿瘤和抗癌活性。例如,一系列新型的含有哌嗪基团的 1,2,4-三唑席夫碱对肿瘤细胞表现出显着的抑制活性,表明此类化合物在开发抗癌疗法中的潜力 (Ding 等,2016)。另一项关于具有哌嗪取代基的多官能取代 1,3-噻唑的研究揭示了对多种癌细胞系有效的抗癌活性,进一步支持了哌嗪衍生物在癌症研究中的应用 (Turov,2020)。

作用机制

Target of Action

The primary target of 1-Ethyl-3-(3-methylphenyl)piperazine is the GABA receptor . GABA (γ-aminobutyric acid) receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid, the chief inhibitory compound in the mature vertebrate central nervous system .

Mode of Action

1-Ethyl-3-(3-methylphenyl)piperazine acts as an agonist at the GABA receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, 1-Ethyl-3-(3-methylphenyl)piperazine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Biochemical Pathways

The action of 1-Ethyl-3-(3-methylphenyl)piperazine affects the GABAergic pathway. This pathway is one of the main inhibitory signaling pathways in the central nervous system and plays a crucial role in reducing neuronal excitability . The downstream effects of this interaction include the reduction of nerve impulses and the induction of a calming effect on the nervous system .

Pharmacokinetics

It is known that upon entry into the systemic circulation, the drug is partly oxidized and partly eliminated as an unchanged compound .

Result of Action

The molecular and cellular effects of 1-Ethyl-3-(3-methylphenyl)piperazine’s action primarily involve the modulation of GABA receptor activity. By acting as an agonist at these receptors, 1-Ethyl-3-(3-methylphenyl)piperazine enhances the inhibitory effects of GABA in the nervous system. This can lead to a range of effects, including reduced anxiety, muscle relaxation, and sedation .

安全和危害

未来方向

Recent developments in the synthesis of piperazine derivatives have focused on the literature of 2015–2020 . Several potent derivatives, including 1-methyl-4-phenylpiperazine and 1-(4-methylphenyl)piperazine, displayed lower toxicity than 1-phenylpiperazine, suggesting promise in future applications .

属性

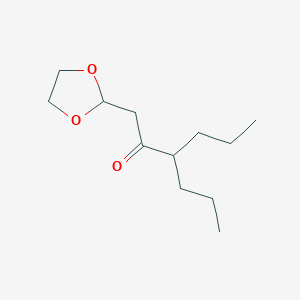

IUPAC Name |

1-ethyl-3-(3-methylphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-3-15-8-7-14-13(10-15)12-6-4-5-11(2)9-12/h4-6,9,13-14H,3,7-8,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTVAJXVOESNBJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCNC(C1)C2=CC=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{4-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid](/img/structure/B1444583.png)

![Tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B1444590.png)

![Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride](/img/structure/B1444595.png)